Cas no 2229608-64-2 (3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid)
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid
- 2229608-64-2
- EN300-1925034
-
- Inchi: 1S/C11H11BrFNO2/c12-9-3-6(13)1-2-8(9)11(10(15)16)4-7(14)5-11/h1-3,7H,4-5,14H2,(H,15,16)
- InChI Key: KONQBMAQDXYBEQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C1(C(=O)O)CC(C1)N)F
Computed Properties
- Exact Mass: 286.99572g/mol
- Monoisotopic Mass: 286.99572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 63.3Ų
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925034-0.05g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1925034-0.1g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1925034-0.25g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1925034-0.5g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1925034-1.0g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 1g |
$1500.0 | 2023-06-01 | ||
| Enamine | EN300-1925034-2.5g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1925034-5.0g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 5g |
$4349.0 | 2023-06-01 | ||
| Enamine | EN300-1925034-10.0g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 10g |
$6450.0 | 2023-06-01 | ||
| Enamine | EN300-1925034-1g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1925034-5g |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
2229608-64-2 | 5g |
$4349.0 | 2023-09-17 |
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid
Comprehensive Overview of 3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2229608-64-2)
3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2229608-64-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of cyclobutane derivatives, which are increasingly studied for their potential applications in drug discovery and material science. Its molecular structure combines a cyclobutane ring with a 2-bromo-4-fluorophenyl group and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications.
In recent years, the demand for fluorinated and brominated aromatic compounds has surged, driven by their utility in designing bioactive molecules. Researchers are particularly interested in how the amino and carboxylic acid functional groups in this compound can be leveraged to create novel peptide mimetics or small-molecule inhibitors. The presence of both bromine and fluorine atoms enhances the compound's reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern synthetic chemistry.
One of the trending topics in the scientific community is the exploration of cyclobutane-based scaffolds for their conformational rigidity and metabolic stability. This aligns with the growing interest in 3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid as a potential building block for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. These applications are frequently searched in academic and industrial databases, reflecting the compound's relevance in cutting-edge therapeutic strategies.
From a synthetic perspective, the compound's CAS No. 2229608-64-2 serves as a critical identifier for researchers sourcing high-purity materials. Suppliers often highlight its role in the synthesis of heterocyclic compounds and bioisosteres, which are essential for optimizing drug candidates' pharmacokinetic properties. The 2-bromo-4-fluorophenyl moiety, in particular, is a sought-after fragment due to its ability to modulate electronic and steric effects in molecular design.
Environmental and regulatory considerations also play a role in the compound's applications. Unlike some halogenated compounds, 3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid is not classified as a hazardous material, making it a safer choice for laboratory use. This aligns with the broader industry shift toward green chemistry and sustainable practices, a topic frequently queried in search engines by professionals seeking eco-friendly alternatives.
In summary, 3-amino-1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2229608-64-2) represents a promising candidate for diverse applications, from medicinal chemistry to materials science. Its structural versatility and compatibility with modern synthetic methodologies make it a valuable asset for researchers exploring next-generation therapeutics and functional materials. As interest in cyclobutane derivatives continues to grow, this compound is poised to remain a focal point in scientific innovation.
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